A Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde: Synthesis, Properties, and Applications
A Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde is a highly functionalized heterocyclic compound that has emerged as a significant building block in the synthesis of complex organic molecules. Its unique trifluoromethylpyridine scaffold is a key structural motif in numerous active ingredients within the agrochemical and pharmaceutical industries.[1] The strategic incorporation of a trifluoromethyl (-CF3) group into the pyridine ring imparts distinct physicochemical properties, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics, which are highly desirable in the design of bioactive compounds.[1] This guide provides an in-depth analysis of the synthesis, molecular structure, reactivity, and applications of this important synthetic intermediate.
The presence of three distinct functional groups—a reactive aldehyde, a displaceable chloro substituent, and an electron-withdrawing trifluoromethyl group—on a pyridine core makes this molecule a versatile platform for a wide range of chemical transformations. This guide will explore the interplay of these groups, offering insights into the molecule's reactivity and its utility in the development of novel chemical entities.
Molecular Structure and Physicochemical Properties
The structure of 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde is characterized by a pyridine ring substituted at the 2, 3, and 4 positions. The powerful electron-withdrawing nature of both the trifluoromethyl group and the nitrogen atom in the pyridine ring significantly influences the electron density distribution and reactivity of the molecule.
Table 1: Physicochemical Properties of 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
| Property | Value | Source |
| CAS Number | 313493-46-8 | |
| Molecular Formula | C₇H₃ClF₃NO | [2] |
| Molecular Weight | 209.56 g/mol | [2] |
| Appearance | Off-white to yellow solid | Inferred from related compounds |
| Melting Point | 56-60 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from structure |
Synthesis and Manufacturing
The primary route for the synthesis of 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde involves the formylation of a pre-existing 2-chloro-4-(trifluoromethyl)pyridine. A detailed and validated protocol is provided in patent literature, specifically WO2005070921A1. The causality behind this experimental choice lies in the controlled introduction of the aldehyde group at the C-3 position through a directed ortho-metalation strategy.
Detailed Synthetic Protocol
This protocol is based on the procedure outlined in patent WO2005070921A1.
Step 1: Lithiation of 2-Chloro-4-(trifluoromethyl)pyridine
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A solution of 2-chloro-4-(trifluoromethyl)pyridine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
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The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is crucial to control the highly exothermic lithiation reaction and prevent side reactions.
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A strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to the cooled solution. The choice of a strong, non-nucleophilic base is essential to deprotonate the C-3 position without displacing the chloro group. The nitrogen atom of the pyridine ring directs the deprotonation to the adjacent C-3 position.
Step 2: Formylation
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After stirring the reaction mixture at low temperature for a sufficient time to ensure complete lithiation, a suitable formylating agent is added. N,N-Dimethylformamide (DMF) is a commonly used and effective electrophile for this purpose.
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The DMF is added slowly, maintaining the low temperature to control the reaction exotherm. The lithiated pyridine acts as a nucleophile, attacking the carbonyl carbon of DMF.
Step 3: Work-up and Purification
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The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.
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The mixture is allowed to warm to room temperature, and the organic layer is separated.
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The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
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The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
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The crude product is then purified, typically by column chromatography on silica gel, to yield pure 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde.
Caption: Key reactivity sites of the target molecule.
Expected Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing substituents, these protons will be deshielded and appear at a high chemical shift (likely in the range of 8.0-9.0 ppm). The aldehyde proton should appear as a distinct singlet further downfield, typically above 10 ppm.
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¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon of the aldehyde will have a characteristic resonance in the 185-195 ppm range. The carbons attached to the trifluoromethyl and chloro groups will also have characteristic shifts, and the C-F coupling from the -CF3 group will likely be observable.
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¹⁹F NMR: A single resonance, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching absorption for the aldehyde, expected around 1700-1720 cm⁻¹. [3]A characteristic, though weaker, C-H stretch for the aldehyde proton is also expected around 2720 cm⁻¹. [3][4]Absorptions corresponding to the C-Cl, C-F, and aromatic C-H and C=C/C=N bonds will also be present.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the chlorine atom (Cl), and potentially rearrangements involving the trifluoromethyl group.
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine moiety is a privileged scaffold in medicinal chemistry and agrochemical research due to the favorable properties conferred by the trifluoromethyl group. [1]2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde serves as a key intermediate for the synthesis of more complex molecules in these fields.
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Pharmaceuticals: The aldehyde functionality can be elaborated into various pharmacologically relevant groups. For example, it can be converted into amides, sulfonamides, or used to construct heterocyclic rings, which are common features in many drug candidates. The 2-chloro position allows for the introduction of various substituents through nucleophilic substitution, enabling the exploration of structure-activity relationships.
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Agrochemicals: Many modern herbicides, fungicides, and insecticides contain the trifluoromethylpyridine core. [1]This building block can be used to synthesize novel pesticide candidates. For instance, the aldehyde can be a precursor to imine or oxime derivatives, which are known to exhibit insecticidal activity. The chlorine atom can be displaced to introduce moieties that modulate the compound's spectrum of activity and environmental profile.
While specific, commercialized end-products synthesized directly from 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde are not prominently disclosed in public literature, its structural features make it an ideal starting material for discovery programs aiming to develop new chemical entities with enhanced biological activity and optimized pharmacokinetic properties.
References
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Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 169–185. [Link]
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Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]
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Beijing Xinhengyan Technology Co., Ltd. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde. Retrieved from [Link]
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ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
- Bayer CropScience AG. (2005). Preparation of 2-chloro-4-trifluoromethyl-pyridine-3-carbaldehyde as an intermediate for agrochemicals and pharmaceuticals. WO2005070921A1.
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(5), 1539. [Link]
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Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2-Chloropyridine-3-carbaldehyde. Retrieved from [Link]
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University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]
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Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Retrieved from [Link]
Sources
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- 2. 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde - CAS:174008-48-1 - 北京欣恒研科技有限公司 [konoscience.com]
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